![molecular formula C20H20ClN3O5S B2493970 methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate CAS No. 1260949-97-0](/img/structure/B2493970.png)

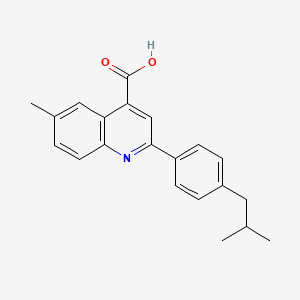

methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

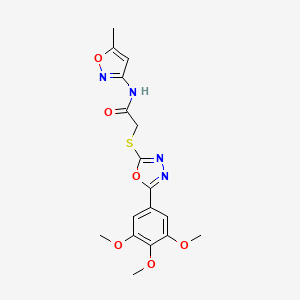

Description

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives involves multiple steps, starting from base molecules through to the final complex structures. For example, the synthesis of methyl 2-benzoylamino-3-dimethylaminopropenoate as a precursor for fused pyrimidinones showcases the complexity and specificity required in synthesizing such compounds (Stanovnik et al., 1990). Another study presents the synthesis of novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones via the reaction of acetoacetamidopyridines with phosgene, indicating the versatility in synthetic pathways for such molecules (Yale & Spitzmiller, 1977).

Molecular Structure Analysis

Molecular structure analysis is pivotal for understanding the properties and potential reactivity of the compound. Crystal structure determination through X-ray diffraction analysis provides insights into the molecular conformation, bond lengths, angles, and overall geometry. For example, the crystal structure of a related compound, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl) benzoate, reveals significant conjugations within its structure and the chair conformation of its hexahydropyrimidine rings (Moser et al., 2005).

Scientific Research Applications

Heterocyclic System Synthesis

Methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate, and related compounds, have been utilized in the synthesis of diverse heterocyclic systems. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used for preparing various pyrimidinone derivatives, which after deprotection yielded amino-substituted heterocycles with potential biological activities (Toplak et al., 1999). This method illustrates a general approach for the construction of nitrogen-containing heterocycles, a common structural motif in many pharmaceuticals and agrochemicals.

Antitumor Activity

Compounds derived from the thieno[3,2-d]pyrimidine scaffold have shown significant antitumor activities. A study by Hafez and El-Gazzar (2017) synthesized a series of novel thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor efficacy against various human cancer cell lines. Some compounds demonstrated potent anticancer activity, comparable to that of doxorubicin, highlighting the potential of these molecules as leads for anticancer drug development (Hafez & El-Gazzar, 2017).

Aldose Reductase Inhibition

In another research focus, derivatives of 2,4-dioxo-thienopyrimidin-1-acetic acids, which are structurally related to the compound of interest, were prepared and evaluated for their ability to inhibit aldose reductase, an enzyme implicated in the development of diabetic complications. Several compounds showed potent in vitro inhibitory activity, indicating their potential for treating conditions related to aldose reductase (Ogawva et al., 1993).

Antimicrobial Activity

Furthermore, substituted pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinone derivatives were synthesized and evaluated for their antimicrobial properties. These compounds, synthesized from a related pyrimidinone starting material, showed promising antimicrobial activities, underlining the potential of the thienopyrimidine core in developing new antimicrobial agents (Fayed et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-chloro-2-[[2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O5S/c1-11(2)9-24-18(26)17-15(6-7-30-17)23(20(24)28)10-16(25)22-14-8-12(21)4-5-13(14)19(27)29-3/h4-8,11,17H,9-10H2,1-3H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEFIJCJOOFLKC-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN3O5S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)

![3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2493899.png)

![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)

![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)

![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)